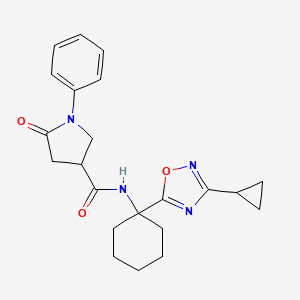
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis and Antibiotic Activity
Research into heterocyclic compounds similar to the given chemical name has shown promising results in the synthesis of new antibiotics and antibacterial drugs. For instance, studies on the synthesis of thiophene-2-carboxamide derivatives have demonstrated their potential as antibiotics against both Gram-positive and Gram-negative bacteria, suggesting a possible application area for our compound in developing new antibacterial agents (Ahmed, 2007).
Synthetic Cannabinoid Differentiation
In the realm of research chemicals, the synthesis and characterization of compounds with structures containing oxadiazole rings have been explored for their potential use in scientific studies. For example, the differentiation of synthetic cannabinoids through structural analysis, as well as the identification of bioisosteric replacements in these compounds, can be crucial for understanding their pharmacological properties and for the development of new therapeutic agents (McLaughlin et al., 2016).
Metabolism and Pharmacokinetics
The study of the metabolism and pharmacokinetics of novel procollagen C-proteinase inhibitors, which include compounds with the oxadiazole moiety, provides insights into their potential therapeutic applications. Research has focused on understanding how these compounds are metabolized in organisms, which is essential for their development as medications for conditions like post-surgical dermal scarring (Allan et al., 2006).
Antiepileptic Activity
Compounds featuring the 1,3,4-oxadiazole structure have been synthesized and evaluated for their anticonvulsant activities. The structural design of these compounds, including their synthesis from natural products like limonene and citral, and their testing in models of epilepsy, highlights the potential for the development of new antiepileptic drugs (Rajak et al., 2013).
Anticancer Evaluation
The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity demonstrates the therapeutic potential of oxadiazole derivatives. These compounds have been tested against various cancer cell lines, showing moderate to excellent activity, which underscores the importance of structural modifications in developing effective cancer treatments (Ravinaik et al., 2021).
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition .
Result of Action
Based on the anti-infective activities of similar compounds, it can be inferred that the compound may inhibit the growth or activity of infectious agents .
特性
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-18-13-16(14-26(18)17-7-3-1-4-8-17)20(28)24-22(11-5-2-6-12-22)21-23-19(25-29-21)15-9-10-15/h1,3-4,7-8,15-16H,2,5-6,9-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQYVRIKLEYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2999742.png)
![N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2999743.png)
![1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2999744.png)



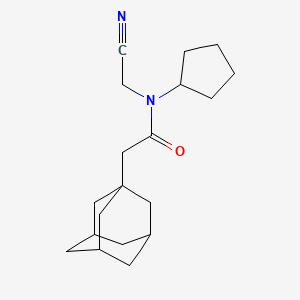
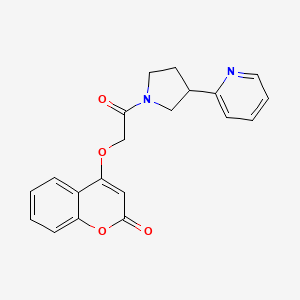
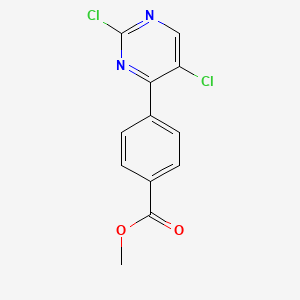
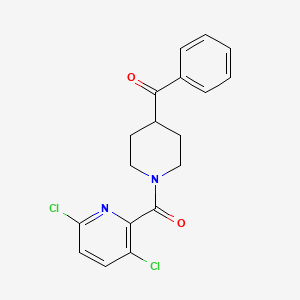
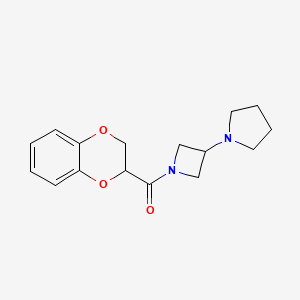
![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)
![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)